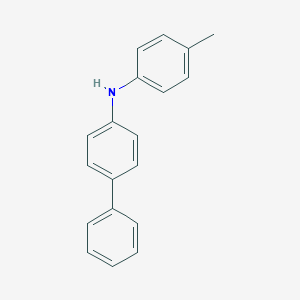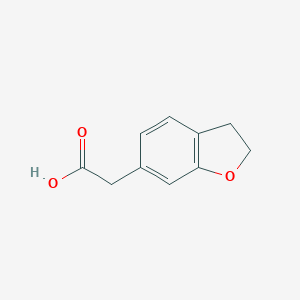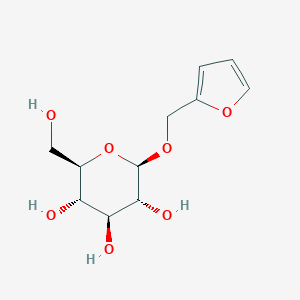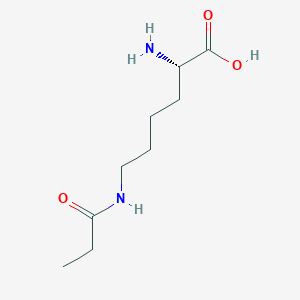
(3s)-1-Benzylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3s)-1-Benzylpiperidine-3-carboxylic acid, also known as BOC-3-Pip, is a chemical compound that is widely used in scientific research. This compound belongs to the class of piperidine carboxylic acids and is commonly used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.
Mécanisme D'action
The mechanism of action of (3s)-1-Benzylpiperidine-3-carboxylic acid is not fully understood. However, it is known to act as a protease inhibitor by blocking the activity of enzymes that are involved in the replication of viruses. (3s)-1-Benzylpiperidine-3-carboxylic acid is also known to inhibit the activity of enzymes that are involved in the degradation of proteins, which can lead to the accumulation of misfolded proteins and cell death.
Effets Biochimiques Et Physiologiques
(3s)-1-Benzylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HIV protease, which is involved in the replication of the virus. (3s)-1-Benzylpiperidine-3-carboxylic acid has also been shown to inhibit the activity of cathepsin B, which is involved in the degradation of proteins. This can lead to the accumulation of misfolded proteins and cell death. (3s)-1-Benzylpiperidine-3-carboxylic acid has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3s)-1-Benzylpiperidine-3-carboxylic acid has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity and yield. (3s)-1-Benzylpiperidine-3-carboxylic acid is also stable under different conditions and can be stored for long periods. However, (3s)-1-Benzylpiperidine-3-carboxylic acid has some limitations for lab experiments. It is toxic and requires careful handling. (3s)-1-Benzylpiperidine-3-carboxylic acid is also expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of (3s)-1-Benzylpiperidine-3-carboxylic acid in scientific research. One direction is the synthesis of new protease inhibitors using (3s)-1-Benzylpiperidine-3-carboxylic acid as a building block. Another direction is the use of (3s)-1-Benzylpiperidine-3-carboxylic acid in the synthesis of peptide-based drugs for the treatment of cancer and other diseases. (3s)-1-Benzylpiperidine-3-carboxylic acid can also be used in the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (3s)-1-Benzylpiperidine-3-carboxylic acid and its potential applications in scientific research.
Méthodes De Synthèse
(3s)-1-Benzylpiperidine-3-carboxylic acid can be synthesized using different methods, including the reaction of benzylamine with 3-piperidone followed by the protection of the amine group using BOC anhydride. Another synthesis method involves the reaction of 3-piperidone with benzyl chloroformate followed by the deprotection of the BOC group using trifluoroacetic acid. These methods result in the formation of (3s)-1-Benzylpiperidine-3-carboxylic acid with high purity and yield.
Applications De Recherche Scientifique
(3s)-1-Benzylpiperidine-3-carboxylic acid is widely used in scientific research as a building block for the synthesis of various biologically active molecules. It is commonly used in the synthesis of protease inhibitors, which are used in the treatment of HIV and other viral infections. (3s)-1-Benzylpiperidine-3-carboxylic acid is also used in the synthesis of peptide-based drugs, which are used in the treatment of cancer, diabetes, and other diseases.
Propriétés
Numéro CAS |
1222710-49-7 |
|---|---|
Nom du produit |
(3s)-1-Benzylpiperidine-3-carboxylic acid |
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(3S)-1-benzylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1 |
Clé InChI |
HGCSHWVOIUCAJN-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)C(=O)O |
SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O |
Synonymes |
(3S)-1-(Phenylmethyl)-3-piperidinecarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



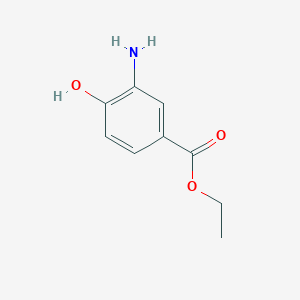
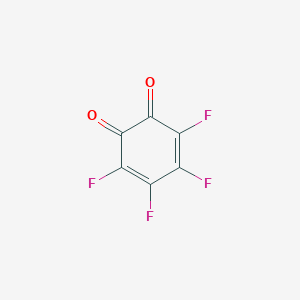
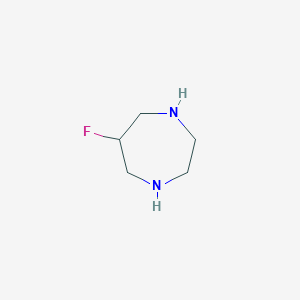
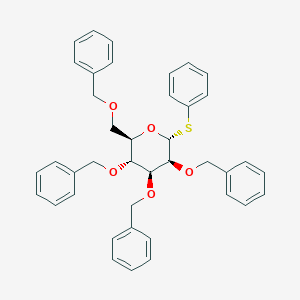
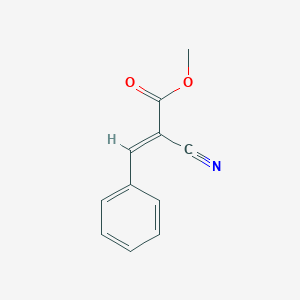
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)
